molecular formula C12H20N2O B1526791 (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1250093-05-0

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine

Cat. No. B1526791
M. Wt: 208.3 g/mol
InChI Key: QTUNDRAFUJBDHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular formula of this compound is C12H20N2O . Its InChI code is 1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 . The molecular weight is 208.3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Conformational Analysis and Structural Studies

Research on chiral hindered amides, including compounds similar to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," focuses on understanding their static and dynamic structures. Studies such as those by Rauk et al. (1983) explore the conformational analysis of amide derivatives, shedding light on the structural preferences and rotational barriers of these compounds, which are critical for their reactivity and interaction with biological molecules (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Macrocyclic Compounds and Metal Ion Interactions

Research by Aguiari et al. (1992) on macrocyclic and macroacyclic compartmental Schiff bases, including those derived from reactions involving compounds similar to the one , highlights their synthesis, characterization, and interactions with metal ions. Such studies are crucial for the development of new materials and catalysts in chemistry (Aguiari, Bullita, Casellato, Guerriero, Tamburini, & Vigato, 1992).

Polymerization and Material Synthesis

Lee, Sanda, and Endo (1997) discuss the thermal latency and structure-activity relationship of aminimides, including those related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," in the polymerization of epoxides. This research is vital for the development of new polymeric materials with controlled properties and activation conditions (Lee, Sanda, & Endo, 1997).

Novel Synthetic Routes and Compound Characterization

The synthesis and characterization of new chemical entities, such as those by Elż and Slawomir (1999), provide insights into novel synthetic routes and the properties of compounds with structures related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine." These foundational studies are crucial for advancing organic synthesis and developing new chemical reactions (Elż & Slawomir, 1999).

Chemical Interactions and Reactivity

Sammes and Yip (1979) explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, providing valuable information on the reactivity and potential applications of related compounds in synthesis and materials science. Such studies contribute to a deeper understanding of chemical interactions and the design of new molecules (Sammes & Yip, 1979).

properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNDRAFUJBDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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